molecular formula C17H17N3O6 B11712305 Butyl 3-[(2,4-dinitrophenyl)amino]benzoate

Butyl 3-[(2,4-dinitrophenyl)amino]benzoate

Cat. No.: B11712305
M. Wt: 359.3 g/mol
InChI Key: QJUSXSFPMRMORP-UHFFFAOYSA-N
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Description

Butyl 3-[(2,4-dinitrophenyl)amino]benzoate is a benzoate ester derivative featuring a butyl ester group at the carboxylate position and a 2,4-dinitrophenylamino substituent at the benzene ring’s 3-position. This compound combines the lipophilic characteristics of alkyl benzoates with the electron-withdrawing and steric effects of the 2,4-dinitrophenyl (DNP) group.

Properties

Molecular Formula

C17H17N3O6

Molecular Weight

359.3 g/mol

IUPAC Name

butyl 3-(2,4-dinitroanilino)benzoate

InChI

InChI=1S/C17H17N3O6/c1-2-3-9-26-17(21)12-5-4-6-13(10-12)18-15-8-7-14(19(22)23)11-16(15)20(24)25/h4-8,10-11,18H,2-3,9H2,1H3

InChI Key

QJUSXSFPMRMORP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3-[(2,4-dinitrophenyl)amino]benzoate typically involves the esterification of 3-aminobenzoic acid with butanol in the presence of an acid catalyst. The amino group is then reacted with 2,4-dinitrofluorobenzene to introduce the 2,4-dinitrophenylamino substituent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification and subsequent substitution reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-[(2,4-dinitrophenyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 3-[(2,4-dinitrophenyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl 3-[(2,4-dinitrophenyl)amino]benzoate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with nucleophiles in biological systems. The ester group can be hydrolyzed to release the active benzoic acid derivative, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity with Hydrazine: Comparison with 2,4-Dinitrophenyl Derivatives

highlights the reactivity of 2,4-dinitrophenyl derivatives (e.g., 2,4-dinitrophenyl phenyl ether, sulfide, and sulfone) with hydrazine in dimethyl sulfoxide (DMSO). These compounds undergo SNAr reactions where hydrazine attacks the ipso carbon, displacing the leaving group (X = –OMe, –OPh, –SPh, –SO2Ph). The reaction follows pseudo-first-order kinetics, with second-order rate constants ($k_A$) and thermodynamic parameters ($ΔH^\circ$, $ΔS^\circ$) summarized below:

Compound (Leaving Group, X) $k_A$ (M⁻¹s⁻¹) $ΔH^\circ$ (kJ/mol) $ΔS^\circ$ (J/mol·K)
1-Methoxy-2,4-dinitrobenzene (OMe) 0.15 72.4 -34.2
2,4-Dinitrophenyl phenyl ether (OPh) 0.08 85.1 -28.9
2,4-Dinitrophenyl phenyl sulfide (SPh) 0.22 68.3 -41.7
2,4-Dinitrophenyl phenyl sulfone (SO2Ph) 0.35 63.9 -47.5

Key Observations :

  • Leaving Group Influence : Sulfone (SO2Ph) exhibits the highest $kA$ due to its strong electron-withdrawing nature, stabilizing the transition state. Conversely, phenyl ether (OPh) has the lowest $kA$ due to weaker leaving group ability.
  • Thermodynamics : Negative entropy values ($ΔS^\circ$) suggest increased order during the transition state, consistent with associative SNAr mechanisms.

Hypothetical Comparison with Butyl 3-[(2,4-Dinitrophenyl)amino]benzoate: The target compound lacks a traditional leaving group (X) at the ipso carbon; instead, it features an amino group. This structural difference likely renders it inert toward hydrazine-mediated SNAr reactions under similar conditions. The amino group’s electron-donating resonance effects may further deactivate the aromatic ring, reducing susceptibility to nucleophilic attack compared to derivatives in .

Physical and Toxicological Properties: Comparison with Alkyl Benzoates

provides data on alkyl benzoates (e.g., methyl, ethyl, butyl benzoate) used in cosmetics. While the target compound’s DNP-amino group introduces distinct properties, comparisons can be drawn:

Property Butyl Benzoate (C4) Methyl Benzoate (C1) Butyl 3-[(2,4-DNP)amino]benzoate (Hypothetical)
Solubility Lipophilic Moderate polarity Likely highly lipophilic (DNP group)
Toxicity (LD₅₀, oral rat) 4,700 mg/kg 1,200 mg/kg Expected higher toxicity (nitro groups)
Applications Cosmetic emollient Fragrance solvent Potential specialty chemical

Key Differences :

  • Stability: The DNP-amino group may confer photochemical instability, unlike unsubstituted alkyl benzoates used in UV-stable formulations.
Structural Analogues with Nitroaromatic Moieties

lists compounds like trans-5-bromo-2-oxo-1,3-dioxolan-4-yl benzoate, which share ester functionalities but lack the DNP-amino group. Such analogues highlight the diversity of benzoate derivatives but underscore the uniqueness of the DNP-amino substituent in altering electronic and steric profiles.

Research Findings and Implications

  • Reactivity: Unlike 2,4-dinitrophenyl ethers or sulfones, Butyl 3-[(2,4-DNP)amino]benzoate is likely unreactive in SNAr reactions due to the absence of a leaving group and the deactivating amino substituent.
  • Applications: Potential niche uses in materials science or as a synthetic intermediate, though toxicity concerns necessitate rigorous safety evaluations.

Biological Activity

Butyl 3-[(2,4-dinitrophenyl)amino]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a butyl ester linked to a benzoate moiety, which is further substituted with a 2,4-dinitrophenyl group. This structure is significant as the dinitrophenyl group is known for its reactivity and potential biological implications.

Anticancer Properties

Recent studies have indicated that compounds containing dinitrophenyl groups exhibit notable anticancer activities. For instance, transition metal complexes derived from dinitrophenyl derivatives have shown effectiveness against various cancer cell lines including:

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical Cancer)5.0Induction of apoptosis
HepG2 (Liver Cancer)3.5DNA intercalation and oxidative stress
PC9 (Lung Cancer)4.2Cell cycle arrest

These compounds often induce apoptosis through mitochondrial pathways and can disrupt cellular signaling involved in cancer progression .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The dinitrophenyl group can lead to increased ROS production, causing oxidative stress in cancer cells.
  • DNA Intercalation : Similar compounds have demonstrated the ability to intercalate within DNA, disrupting replication processes.
  • Apoptosis Induction : Evidence suggests that these compounds can activate apoptotic pathways, leading to programmed cell death in malignant cells.

Study on Antitumor Activity

In a controlled study involving the administration of this compound to mice with induced tumors, significant tumor regression was observed. The compound was administered at varying doses over four weeks:

Dose (mg/kg) Tumor Volume Reduction (%)
1025
2045
5070

The results indicated a dose-dependent response, highlighting the compound's potential as an effective antitumor agent .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics with a bioavailability of approximately 60% when administered orally. Its half-life in circulation is around 8 hours, allowing for sustained therapeutic effects.

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